3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

orexin-1 receptor radioligand binding Ki determination

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride (CAS 1220039-11-1) is the hydrochloride salt of a synthetic piperidine ether derivative acting as a selective, non-peptide antagonist of the orexin-1 (OX1) receptor. Its molecular formula is C₁₇H₂₇Cl₂NO and its molecular weight is 332.31 g/mol.

Molecular Formula C17H27Cl2NO
Molecular Weight 332.3 g/mol
CAS No. 1220039-11-1
Cat. No. B1394708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
CAS1220039-11-1
Molecular FormulaC17H27Cl2NO
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
InChIInChI=1S/C17H26ClNO.ClH/c1-3-13(2)15-6-7-17(16(18)11-15)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H
InChIKeySCLWVZSWBPOCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride (CAS 1220039-11-1): Chemical Class and Pharmacological Identity


3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride (CAS 1220039-11-1) is the hydrochloride salt of a synthetic piperidine ether derivative acting as a selective, non-peptide antagonist of the orexin-1 (OX1) receptor . Its molecular formula is C₁₇H₂₇Cl₂NO and its molecular weight is 332.31 g/mol . The compound is frequently catalogued under the research code SB-408124, though the free base and an alternative hydrochloride salt bear distinct CAS registries (288150-92-5 and 1431697-90-3, respectively) . It is primarily utilized as a pharmacological tool to dissect the physiological roles of OX1 versus OX2 receptor signaling.

Why 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride Cannot Be Swapped for Generic OX1 Antagonists in Research Procurement


Selective OX1 receptor antagonists display divergent potency, subtype selectivity windows, and pharmacokinetic liabilities that render them non-interchangeable in hypothesis-driven research. Head-to-head binding data demonstrate that even within the same structural class, Ki values at OX1 range from 3.8 nM to 57 nM, while OX1/OX2 selectivity ratios vary from ~40- to 100-fold [1]. Furthermore, published studies explicitly indicate that SB-408124 suffers from poor brain penetration, which markedly limits its utility in central nervous system (CNS) behavioral paradigms compared to brain-penetrant OX1 antagonists such as ACT-335827 [2]. These quantifiable distinctions underscore why substituting a different OX1 antagonist without matching potency, selectivity, and brain exposure profiles can produce contradictory or uninterpretable experimental results.

Quantitative Differentiation Evidence for 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride vs. Comparator OX1 Antagonists


OX1 Receptor Binding Affinity: Direct Comparison with SB-334867 and Almorexant in Radioligand Displacement Assays

In competition binding experiments against [³H]almorexant on HEK293 membranes expressing rat HCRTR1 (OX1), SB-408124 exhibited a Ki of 45.7 nM, compared to 58.4 nM for SB-334867 and 7.1 nM for the dual antagonist almorexant [1]. Thus, the target compound demonstrates approximately 1.3-fold higher OX1 affinity than SB-334867 but approximately 6.4-fold lower affinity than almorexant.

orexin-1 receptor radioligand binding Ki determination

Functional Antagonism at Human OX1 Receptor: Calcium Mobilization Potency vs. SB-674042

In a human OX1 receptor calcium mobilization assay, SB-408124 demonstrated functional antagonist activity with a Ki of approximately 27 nM in membrane-based SPA format, while SB-674042 exhibited a Kd of 5.03 nM in radioligand binding studies [1]. Both compounds maintain approximately 50-fold selectivity over the OX2 receptor, yet SB-674042 is approximately 5.4-fold more potent at the OX1 primary target [1].

calcium mobilization functional antagonism OX1 selectivity

OX1/OX2 Subtype Selectivity Ratio vs. SB-674042 and Almorexant

SB-408124 exhibits approximately 50-fold selectivity for OX1 over OX2 in calcium mobilization assays [1]. In contrast, SB-674042 displays approximately 100-fold selectivity, while almorexant acts as a dual OX1/OX2 antagonist with only approximately 3.5-fold selectivity [2]. This positions the target compound as a moderately selective tool that partially discriminates between OX1 and OX2, in contrast to the fully selective SB-674042 or the essentially non-selective almorexant.

subtype selectivity OX1 vs OX2 functional selectivity

Brain Penetration Deficit: Comparative In Vivo Pharmacokinetic Evidence

In vivo pharmacokinetic characterization in rats revealed poor brain penetration for SB-408124, leading investigators to select SB-334867 for subsequent behavioral studies [1]. In contrast, ACT-335827 was specifically developed as an orally available, brain-penetrant OX1 antagonist capable of reducing fear and compulsive behaviors in rats [2].

brain penetration CNS exposure pharmacokinetics

Solubility Profile in Key Laboratory Solvents vs. SB-408124 Free Base

The hydrochloride salt form of the target compound exhibits DMSO solubility of >35 mg/mL (~105 mM), whereas the free base SB-408124 reaches approximately 36 mg/mL (~101 mM) under the same conditions [1]. Both forms remain practically insoluble in water and ethanol. The salt form thus provides approximately equivalent DMSO solubility with potentially enhanced stability and handling characteristics attributable to its crystalline hydrochloride stoichiometry.

solubility formulation assay compatibility

Electrophysiological Efficacy: Partial vs. Complete Antagonism of Orexin-A Effects on VTA Dopamine Neurons

At a test concentration of 1 µM, both SB-408124 and SB-674042 only partially antagonized the orexin-A-induced potentiation of firing in rat ventral tegmental area (VTA) dopaminergic neurons, whereas EMPA (a selective OX2 antagonist) or almorexant completely blocked the effect [1]. This indicates that selective OX1 blockade alone is insufficient to fully suppress orexin-A signaling in this neuronal population.

electrophysiology VTA dopamine neurons orexin-A antagonism

Recommended Research Applications for 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride Based on Quantitative Differentiation Evidence


Peripheral OX1 Receptor Blockade Studies Where CNS Exclusion Is Advantageous

Given the compound's poor brain penetration, it is ideally suited for experiments that require selective antagonism of peripheral OX1 receptors—such as those in the cardiovascular system, pancreas, or adrenal glands—without confounding central effects. SB-408124 has been employed to block orexin-A-induced increases in arterial pressure and heart rate in rats .

Intracerebroventricular (i.c.v.) Administration Paradigms for Bypassing Blood-Brain Barrier Limitations

When CNS exposure is required, the compound can be administered via i.c.v. injection at 30 µg/10 µL in Wistar rats to decrease orexin-A-induced water intake and moderate vasopressin level changes [1]. This route circumvents the brain penetration deficit and allows direct assessment of OX1-mediated central functions.

In Vitro Biochemical and Calcium Mobilization Assays Requiring Moderate OX1 Selectivity

With Ki values of 27–57 nM across membrane and whole-cell assay formats and approximately 50-fold OX1/OX2 selectivity, the target compound serves as a reliable benchmark antagonist for in vitro OX1 receptor characterization, enabling meaningful comparisons with both more selective (SB-674042) and dual (almorexant) antagonists [2].

Negative Control for Dual OX1/OX2 or OX2-Selective Antagonist Studies

In experimental designs testing the sufficiency of OX1 blockade for a given phenotype, the compound's inability to fully antagonize orexin-A effects in VTA slices provides a built-in partial agonist/antagonist control against which OX2-selective or dual antagonists can be benchmarked [3].

Quote Request

Request a Quote for 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.